1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a urea backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:
Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine.
Introduction of the 4-Chlorobenzyl Group: This step may involve a nucleophilic substitution reaction where a benzyl chloride derivative reacts with the urea backbone.
Cyclopropyl and Thiophene Group Addition: These groups can be introduced through various organic reactions such as cyclopropanation and thiophene ring formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(2-hydroxyethyl)urea
- 1-(4-Chlorobenzyl)-3-(2-thiophen-2-yl)ethyl)urea
Uniqueness
1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is unique due to the presence of the cyclopropyl and thiophene groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C15H18ClN3O2. The structure features a urea group, a chlorobenzyl moiety, and a cyclopropyl hydroxyl group attached to a thiophene ring, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial effects. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For example, studies on related urea derivatives indicate that modifications can enhance antibacterial activity.
Case Study: Antimicrobial Testing
A recent study evaluated the antimicrobial effects of structurally analogous urea compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly increased activity against resistant strains.
The proposed mechanisms through which this compound may exert its biological effects include:
- DNA Interference : Similar compounds have been shown to interact with DNA, potentially leading to cross-linking and apoptosis.
- Enzyme Inhibition : The presence of the urea moiety may allow for inhibition of specific enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with thiophene rings can induce oxidative stress in cells, contributing to their cytotoxic effects.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZAYZZNOPRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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